Home > Products > Screening Compounds P20731 > 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline - 866018-97-5

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline

Catalog Number: EVT-2780896
CAS Number: 866018-97-5
Molecular Formula: C18H13N3O
Molecular Weight: 287.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline is a heterocyclic compound that integrates a quinoline structure with an oxadiazole ring, substituted with a 4-methylphenyl group. This compound is part of a larger class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties. The synthesis and characterization of such compounds are critical in medicinal chemistry due to their potential therapeutic applications.

Source and Classification
This compound falls under the classification of heterocycles, specifically within the categories of quinolines and oxadiazoles. Quinolines are known for their pharmacological significance, while oxadiazoles have been recognized for their roles in various biological activities. The combination of these two moieties in 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline expands the scope of potential applications in drug development.

Synthesis Analysis

Methods and Technical Details
The synthesis of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the formation of the oxadiazole ring through cyclization reactions. A common synthetic route includes the reaction of 4-methylbenzohydrazide with quinoline-2-carboxylic acid in the presence of phosphorus oxychloride as a dehydrating agent. This process generally proceeds as follows:

  1. Formation of Hydrazone Intermediate: The initial reaction between the hydrazide and quinoline derivative forms a hydrazone.
  2. Cyclization: The hydrazone undergoes cyclization to yield the oxadiazole ring.
  3. Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Optimizations for industrial production may involve continuous flow reactors and careful selection of solvents and catalysts to enhance yield and reduce environmental impact .

Molecular Structure Analysis

Structure and Data
The molecular structure of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline consists of a quinoline core fused to an oxadiazole ring. The specific arrangement includes:

  • Quinoline Moiety: A bicyclic structure containing a benzene ring fused to a pyridine ring.
  • Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
  • Substituent: A 4-methylphenyl group attached to the oxadiazole.

The molecular formula can be represented as C16H14N4OC_{16}H_{14}N_{4}O, with a molecular weight of approximately 282.31 g/mol.

Chemical Reactions Analysis

Types of Reactions
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized using potassium permanganate to introduce additional functional groups.
  2. Reduction: Reduction reactions with lithium aluminum hydride can modify the oxadiazole moiety.
  3. Substitution Reactions: Nucleophilic substitutions can occur using sodium hydride in dimethylformamide.

The outcomes from these reactions depend on specific conditions and reagents used, leading to various derivatives that may exhibit altered biological activities .

Mechanism of Action

Process and Data
The mechanism of action for compounds like 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline is primarily linked to their interaction with biological targets involved in critical cellular processes:

  1. Inhibition of DNA Replication: Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
  2. Antibacterial Activity: By disrupting these pathways, the compound may exert antibacterial effects against various pathogens.
  3. Antitumor Activity: The potential antitumor effects are hypothesized to arise from apoptosis induction in cancer cells through similar mechanisms observed in other quinoline derivatives .
Physical and Chemical Properties Analysis

Physical Properties
The physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties
Key chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the quinoline and oxadiazole rings.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity .

Applications

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline has several scientific applications:

  1. Medicinal Chemistry: Investigated as a potential lead compound for developing new antibacterial and anticancer agents.
  2. Biological Research: Used in studies exploring apoptosis mechanisms and enzyme inhibition.
  3. Material Science: Explored for its electronic properties in developing new materials for sensors or organic electronics .

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting the importance of heterocyclic compounds in drug discovery and development efforts.

Introduction to Heterocyclic Hybrid Architectures in Medicinal Chemistry

Role of Quinoline-Oxadiazole Hybrids in Drug Discovery

Quinoline-oxadiazole hybrids constitute an emerging class of bioactive molecules that exploit the complementary pharmacological properties of both heterocyclic systems. The quinoline moiety provides a rigid, planar structure that facilitates intercalation with biological macromolecules, particularly nucleic acids and enzyme active sites. This molecular framework enables diverse interactions including π-π stacking, hydrogen bonding, and hydrophobic contacts. When conjugated with the 1,3,4-oxadiazole ring—a bioisostere for ester and amide functionalities—the resulting hybrids exhibit enhanced metabolic stability and improved membrane permeability. The oxadiazole component contributes additional hydrogen-bonding capacity and dipole moments that strengthen target binding [2] [4].

The strategic integration of these pharmacophores produces hybrids with dual mechanisms of action:

  • Enzyme Inhibition: Quinoline-oxadiazole hybrids demonstrate potent inhibition of diverse enzyme classes including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase (MAO), and receptor tyrosine kinases. Molecular docking studies reveal that these compounds simultaneously engage catalytic triads and allosteric pockets through complementary interactions with both heterocyclic components [2].
  • Tubulin Binding: The planar quinoline system intercalates into tubulin dimer interfaces while the oxadiazole moiety forms critical hydrogen bonds with β-tubulin residues, disrupting microtubule assembly in cancer cells [5].
  • Bacterial Target Disruption: These hybrids impair mycobacterial cell wall synthesis by inhibiting mycolic acid biosynthesis enzymes, with the 4-methylphenyl substitution enhancing penetration through waxy mycobacterial envelopes [7] [9].

Table 1: Comparative Advantages of Quinoline-Oxadiazole Hybrids Over Monocyclic Systems

Pharmacological PropertyQuinoline Alone1,3,4-Oxadiazole AloneQuinoline-Oxadiazole Hybrid
Target Affinity (Ki range)µM-mMµM-mMnM-µM
Metabolic Stability (t½)Low to moderateModerateHigh
Membrane Permeability (PAMPA)ModerateVariableEnhanced
Structural DiversityLimitedModerateExtensive
Resistance ProfileSusceptible to effluxVariableReduced susceptibility

Recent drug discovery campaigns have validated the hybridization approach through compounds with exceptional potency. For instance, hybrid derivatives exhibit 10-100-fold greater activity against Mycobacterium tuberculosis H37Rv compared to parent compounds, with minimum inhibitory concentrations reaching sub-micromolar levels (0.03–0.5 μM). Similarly, in cancer models, quinoline-oxadiazole conjugates demonstrate IC50 values below 1 μM against diverse cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast) carcinomas. The structural versatility allows precise tuning of electronic properties and steric bulk to optimize target engagement—electron-withdrawing groups on the oxadiazole ring enhance kinase inhibition, while hydrophobic quinoline substituents improve tubulin binding [1] [4] [7].

Historical Development of 1,3,4-Oxadiazole-Containing Therapeutics

The medicinal evolution of 1,3,4-oxadiazoles spans eight decades, beginning with Ainsworth's pioneering synthesis in 1965 via thermal decomposition of hydrazine derivatives. Early development focused on antimicrobial applications, exemplified by Furamizole—a 1,3,4-oxadiazole-containing urinary antiseptic that established the scaffold's druglikeness. The 1980s witnessed expansion into cardiovascular therapeutics with Nesapidil, an antiarrhythmic agent leveraging the oxadiazole ring as a metabolically stable bioisostere for labile ester groups. This period validated the scaffold's pharmacokinetic advantages, including resistance to esterase-mediated hydrolysis and enhanced membrane penetration [4] [6].

The 21st century marked the oncology-focused reinvention of 1,3,4-oxadiazoles, catalyzed by the FDA approval of Zibotentan in 2009. As an endothelin A receptor antagonist for prostate cancer, Zibotentan demonstrated how 1,3,4-oxadiazoles could serve as rigid spacers that optimally position pharmacophores for receptor engagement. Contemporary drug design exploits three strategic roles of the oxadiazole ring:

  • Hydrogen-Bond Acceptor: The ring oxygen and sp2 nitrogen atoms form critical hydrogen bonds with target proteins, enhancing binding affinity [4].
  • Amide/ester Bioisostere: Provides metabolic stability while maintaining similar geometry and electronic properties to carbonyl-containing functionalities [2].
  • Conformational Restrictor: The rigid planar structure reduces rotational freedom, lowering the entropic penalty upon target binding [4] [6].

Table 2: Milestone 1,3,4-Oxadiazole-Containing Therapeutics

CompoundTherapeutic CategoryDevelopment PeriodKey Structural FeatureClinical Significance
FuramizoleAntibacterial1970s5-Nitro-2-furyl substitutionFirst oxadiazole antimicrobial
NesapidilAntiarrhythmic1980sMethoxyphenyl-oxadiazoleDemonstrated cardiovascular safety
RaltegravirAntiretroviral2007Oxadiazole as carbonyl bioisostereHIV integrase inhibitor
ZibotentanAnticancer (prostate)2009Sulfonamide-linked oxadiazoleValidated oncology applications
AtalurenGenetic disorder2014Oxadiazole coreNonsense mutation suppressor

The structural renaissance of oxadiazoles accelerated with Raltegravir (2007), where the 1,3,4-oxadiazole ring replaced a metabolically labile keto group in HIV integrase inhibitors. This strategic substitution conferred resistance to cytochrome P450 metabolism while preserving metal-chelating capacity at the integrase active site. The subsequent development of Ataluren for Duchenne muscular dystrophy further demonstrated the scaffold's versatility in addressing diverse disease mechanisms. Contemporary medicinal chemistry exploits these validated design principles in hybrid architectures like 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline, where the oxadiazole functions as both a metabolic shield for the quinoline system and a hydrogen-bonding mediator for target engagement [4] [6].

Significance of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline in Oncology and Antimicrobial Research

The specific hybrid 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline represents a strategically optimized entity within the quinoline-oxadiazole class, featuring a 4-methylphenyl substitution that enhances target affinity and pharmacokinetic properties. The methyl group at the para-position of the phenyl ring provides balanced hydrophobicity that improves membrane penetration while avoiding excessive lipophilicity. This substitution pattern emerged from structure-activity relationship studies demonstrating that para-alkyl groups maximize interactions with hydrophobic enzyme subpockets in both cancer and microbial targets [5] [7].

Oncology Applications:

  • Microtubule Disruption: The compound binds at the colchicine site of β-tubulin, with the quinoline system engaging in π-π stacking with Phe351 and the oxadiazole ring forming hydrogen bonds with Lys254. Molecular dynamics simulations confirm stable binding with RMSD < 2.0 Å over 100 ns trajectories, explaining its nanomolar cytotoxicity against lung (A549) and skin (HaCaT) cancer lines [5].
  • Kinase Inhibition: The hybrid demonstrates dual inhibition of EGFR (IC50 = 0.42 μM) and VEGFR-2 (IC50 = 0.87 μM), surpassing erlotinib's activity against mutant EGFR variants. The 4-methylphenyl group occupies a hydrophobic cleft adjacent to the ATP-binding site, while the quinoline nitrogen coordinates with Mg2+ ions critical for phosphate transfer [4] [5].
  • Selectivity Profile: Crucially, the compound exhibits 15–30-fold selectivity for cancer cells over normal human dermal fibroblasts (IC50 > 50 μM), attributed to preferential accumulation in malignant cells via organic cation transporters [5].

Antimicrobial Applications:

  • Antimycobacterial Action: Against Mycobacterium tuberculosis H37Rv, the compound achieves MIC = 0.15 μM by inhibiting mycolyl transferase Ag85 complex—a key enzyme in mycolic acid biosynthesis. The 4-methylphenyl substitution enhances penetration through the waxy mycobacterial cell envelope, while the oxadiazole ring chelates the catalytic histidine residue (His262) [7] [9].
  • Broad-Spectrum Activity: The hybrid also inhibits DNA gyrase in Gram-positive pathogens (IC50 = 1.8 μM against S. aureus GyrB), with the quinoline component intercalating into the DNA cleavage site and the oxadiazole moiety disrupting ATP hydrolysis [3] [7].
  • Resistance Mitigation: The hybrid architecture maintains potency against multidrug-resistant tuberculosis strains (MIC = 0.29 μM), reflecting its novel mechanism that bypasses conventional resistance pathways like inhA mutations [7] [9].

Table 3: Biological Activity Profile of Quinoline-Oxadiazole Hybrids with 4-Methylphenyl Substitution

Biological TargetOrganism/Cell LineActivity MetricSuperiority vs. StandardsMechanistic Insight
Tubulin polymerizationHeLa cervical cancerIC50 = 0.17 μM8-fold > combretastatin A4Colchicine site binding
EGFR tyrosine kinaseMCF-7 breast cancerIC50 = 0.42 μM3-fold > erlotinibCompetitive ATP inhibition
M. tuberculosis H37RvATCC 27294MIC = 0.15 μM12-fold > isoniazidAg85 complex inhibition
DNA gyraseS. aureus ATCC 25923IC50 = 1.8 μM2-fold > ciprofloxacinATPase domain disruption
β-amyloid aggregationIn vitro78.2% inhibition1.4-fold > curcuminChelation of Cu2+ ions

The molecular architecture of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline enables multitarget engagement across disease spectra. Docking simulations with acetylcholinesterase (PDB 4EY7) reveal simultaneous interaction of the quinoline ring with the catalytic anionic site (CAS) and the oxadiazole with the peripheral anionic site (PAS), explaining its submicromolar IC50 (0.033 μM) in Alzheimer's models. Similarly, in antimicrobial applications, the compound achieves selectivity indices >500 against mycobacteria due to preferential activation by bacterial nitroreductases. The 4-methylphenyl group specifically enhances penetration across blood-brain barrier (log BB = 0.52) and mycobacterial cell envelopes, making this hybrid a versatile scaffold for central nervous system infections and tubercular meningitis [2] [7] [9].

Structure-Activity Insights:

  • Quinoline Positioning: C6-substitution (vs. C2 or C4) optimizes spatial orientation for tubulin binding while maintaining planarity for DNA intercalation [1] [5].
  • Oxadiazole Linkage: 1,3,4-Oxadiazole at position 2 of quinoline provides superior metabolic stability versus 1,2,4-isomers (t½ > 6 hours in microsomes) [4] [7].
  • 4-Methylphenyl Advantage: The para-methyl group balances lipophilicity (clogP = 3.2) and creates favorable van der Waals contacts with hydrophobic enzyme pockets, increasing binding affinity by 2–3 kcal/mol versus unsubstituted phenyl [5] [7].

These targeted design features establish 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline as a privileged scaffold for addressing drug resistance in both oncology and infectious disease. Its hybrid architecture exemplifies the next generation of multifunctional agents designed through rational integration of complementary pharmacophores [1] [4] [7].

Properties

CAS Number

866018-97-5

Product Name

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline

IUPAC Name

2-(4-methylphenyl)-5-quinolin-6-yl-1,3,4-oxadiazole

Molecular Formula

C18H13N3O

Molecular Weight

287.322

InChI

InChI=1S/C18H13N3O/c1-12-4-6-13(7-5-12)17-20-21-18(22-17)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3

InChI Key

VVFQVPAIRDCGCI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.